molecular formula C13H21NO2S2 B7499188 N-cyclooctyl-5-methylthiophene-2-sulfonamide

N-cyclooctyl-5-methylthiophene-2-sulfonamide

Cat. No.: B7499188
M. Wt: 287.4 g/mol
InChI Key: KVKWBPSWGNIYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-5-methylthiophene-2-sulfonamide typically involves the sulfonation of 5-methylthiophene followed by the introduction of the cyclooctyl group. One common method involves the reaction of 5-methylthiophene with chlorosulfonic acid to form 5-methylthiophene-2-sulfonyl chloride. This intermediate is then reacted with cyclooctylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclooctyl-5-methylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclooctyl-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific receptors or active sites, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-5-methylthiophene-2-sulfonamide is unique due to its specific combination of a cyclooctyl group and a methyl-substituted thiophene ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-cyclooctyl-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S2/c1-11-9-10-13(17-11)18(15,16)14-12-7-5-3-2-4-6-8-12/h9-10,12,14H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKWBPSWGNIYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.